Neamine Disulfate Salt
Description
Properties
Molecular Formula |
C₁₂H₃₀N₄O₁₄S₂ |
|---|---|
Molecular Weight |
518.52 |
Synonyms |
2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine Disulfate Salt; Neomycin A Disulfate Salt |
Origin of Product |
United States |
Overview of Neamine Disulfate Salt As a Research Scaffold
General Context within Aminoglycoside Antibiotics Research
Aminoglycosides are a clinically significant class of antibiotics that function by binding to the ribosomal RNA (rRNA) of bacteria, thereby disrupting protein synthesis. acs.orgucl.ac.be Many of these antibiotics, including neomycin, ribostamycin, and kanamycin (B1662678) B, share a common pseudodisaccharide core known as neamine (B104775). acs.org This neamine core, chemically described as 4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-2-deoxystreptamine, is considered the minimum scaffold necessary for binding to the 16S rRNA. acs.orgnih.gov The disulfate salt form of neamine provides stability and solubility, making it a convenient starting material for research purposes. cymitquimica.comlgcstandards.com
The widespread use of aminoglycosides has unfortunately led to the emergence of bacterial resistance, diminishing their clinical effectiveness. ucl.ac.be This has spurred intensive research efforts to develop new aminoglycoside derivatives that can overcome these resistance mechanisms. Neamine, as the foundational structure, is at the heart of these efforts. acs.orgrsc.org
Neamine Disulfate Salt as a Foundational Chemical Entity for Derivatization
The structure of neamine offers multiple sites for chemical modification, including its amino and hydroxyl groups. ucl.ac.be Medicinal chemists exploit these reactive sites to synthesize a wide array of neamine derivatives with altered properties. The goal of this derivatization is often to enhance antibacterial activity, broaden the spectrum of activity, or circumvent bacterial resistance mechanisms. nih.govacs.org
A significant area of research involves the synthesis of amphiphilic neamine derivatives. acs.orgresearchgate.net By attaching lipophilic groups, such as phenyl, naphthyl, or long alkyl chains, to the neamine core, researchers have created compounds that can target and disrupt bacterial membranes. ucl.ac.beacs.org This represents a shift in the mechanism of action from the traditional ribosome targeting to membrane disruption, which can be effective against resistant strains. nih.govacs.org
For instance, studies have shown that attaching 2-naphthylmethylene groups to the 3', 4', and 6 positions of the neamine core results in derivatives with marked activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). acs.org The length and nature of these lipophilic additions are critical, with research indicating the existence of "windows of lipophilicity" that are necessary for achieving potent antibacterial effects while maintaining low toxicity to eukaryotic cells. acs.orgnih.gov
Table 1: Examples of Neamine Derivatives and their Investigated Properties
| Derivative Name | Modification | Investigated Property | Reference |
|---|---|---|---|
| 3',4',6-tri-2-naphthylmethylene neamine | Addition of three 2-naphthylmethylene groups | Antibacterial activity against resistant Gram-negative bacteria | acs.org |
| 3',6-di-(2-naphthyl)propyl neamine | Addition of two 2-naphthylpropyl groups | Activity against MRSA and VRSA with low eukaryotic cell toxicity | nih.gov |
| 3',6-di-nonyl neamine | Addition of two nonyl chains | Activity against colistin-resistant P. aeruginosa | nih.gov |
| 2',3'-epimino analogue of neamine | Formation of an epimino ring | Synergistic effects with kanamycin A against resistant E. coli | nih.gov |
Historical and Contemporary Significance in Medicinal Chemistry Research
Historically, neamine's significance stems from its identification as the active core of several first-generation aminoglycoside antibiotics. acs.org Early research focused on understanding the structure-activity relationships of neamine and its naturally occurring derivatives. This foundational knowledge paved the way for the semi-synthetic modification of existing aminoglycosides to improve their clinical profiles.
In the contemporary research landscape, this compound remains a crucial tool. The rise of multidrug-resistant bacteria has revitalized interest in aminoglycoside research, with a strong focus on innovative derivatization strategies. nih.govresearchgate.net Modern synthetic techniques, including stereo- and regio-selective functional group transformations and glycosylation reactions, are being employed to create novel neamine analogues. rsc.orgscispace.com
Furthermore, neamine serves as a molecular probe to study the intricate interactions between small molecules and RNA. acs.org By synthesizing and evaluating a series of neamine analogues with varied amino group positions, researchers have been able to probe the structural requirements for optimal binding to the bacterial ribosomal A-site RNA. acs.org These studies have revealed that the naturally occurring neamine structure is indeed optimal for this interaction, reinforcing its importance as a scaffold for new antibiotic design. acs.org The development of novel analytical techniques, such as the use of aptameric protective groups, allows for highly selective derivatization of the neamine scaffold, accelerating the discovery of new biologically active compounds. core.ac.uk
The ongoing research into neamine derivatives highlights a paradigm shift in antibiotic development. While ribosome inhibition remains a key target, the exploration of alternative mechanisms, such as membrane disruption by amphiphilic derivatives, opens up new avenues to combat bacterial resistance. nih.govmdpi.com This dual approach, enabled by the versatility of the neamine scaffold, ensures its continued and significant role in the future of medicinal chemistry.
Chemical Synthesis and Derivatization Strategies
: Unlocking the Potential of a Core Scaffold
The journey from complex natural products to precisely engineered derivatives begins with the efficient synthesis of the core molecule. Neamine (B104775), as a key building block, can be obtained from more complex aminoglycosides and subsequently modified to explore new structure-activity relationships.
Synthetic Routes to Neamine Disulfate Salt from Precursors
Neamine is intrinsically linked to its parent compound, neomycin B. Its synthesis, therefore, often involves the controlled degradation of this more complex natural product.
The primary route to obtaining neamine is through the degradation of neomycin B. This can be achieved through both chemical and, conceptually, enzymatic pathways.
Chemical Degradation: Acid-catalyzed hydrolysis is a well-established method for cleaving the glycosidic bonds in neomycin B to yield neamine. A common laboratory procedure involves the treatment of neomycin sulfate (B86663) with a strong acid, such as 6 N sulfuric acid, under reflux conditions. This process selectively cleaves the glycosidic linkage between the neamine core and the other sugar moieties of neomycin B. The resulting neamine can then be isolated and purified as its disulfate salt.
Enzymatic Degradation: While the chemical degradation of neomycin is prevalent, the enzymatic degradation pathways are less commonly used for preparative synthesis but are significant in the context of bacterial resistance and biosynthesis. In nature, certain bacteria have evolved enzymes capable of modifying or degrading aminoglycosides. Although specific enzymes that exclusively cleave neomycin B to produce neamine are not typically harnessed for large-scale synthesis, the study of these enzymes provides valuable insights into the stability of glycosidic bonds and potential biocatalytic approaches. The biosynthesis of neomycin itself involves neamine as a key intermediate, highlighting the biological relevance of this core structure.
Regioselective Functionalization Approaches: Precision in Molecular Design
The therapeutic potential of neamine can be significantly enhanced through the precise modification of its functional groups. The presence of multiple amino and hydroxyl groups necessitates the use of regioselective strategies to achieve desired modifications.
Amination and Acylation Reactions
The amino groups of neamine are primary targets for functionalization to modulate its biological activity and pharmacokinetic properties.
Amination: Regioselective amination of neamine is a challenging yet crucial transformation. Strategies often involve the use of protecting groups to differentiate between the various amino functionalities. For instance, selective protection of the 6'-amino group allows for the modification of other amino positions. One approach involves the conversion of a hydroxyl group to an azide, followed by reduction to an amine, thereby introducing a new amino group at a specific position.
Acylation: The acylation of neamine's amino groups is a more common modification. Regioselectivity can be achieved by controlling reaction conditions and the nature of the acylating agent. For example, the use of bulky acylating agents may favor reaction at the less sterically hindered amino groups. Furthermore, pH control can influence the protonation state of the different amino groups, thereby directing acylation to the more nucleophilic sites. The introduction of acyl groups, such as benzoyl or other aromatic and aliphatic moieties, can significantly impact the molecule's interaction with its biological targets.
| Reaction Type | Reagents and Conditions | Outcome |
| Amination | 1. Mesylation/Tosylation of a hydroxyl group2. Azide displacement (e.g., NaN3)3. Reduction (e.g., H2/Pd-C or Staudinger reaction) | Introduction of a new amino group at a specific position. |
| Acylation | Acyl chlorides or anhydrides, controlled stoichiometry, and pH. | Selective N-acylation to introduce amide functionalities. |
Alkylation and Arylation Strategies
Modification of the amino and hydroxyl groups through alkylation and arylation offers another avenue for creating diverse neamine derivatives.
Alkylation: Regioselective N-alkylation can be achieved through various synthetic methods. A chemoenzymatic approach has been developed that utilizes a transaminase enzyme to selectively oxidize the 6'-amino group to an aldehyde. This aldehyde can then undergo reductive amination with a variety of primary amines to introduce diverse alkyl substituents at this position. Traditional chemical methods often rely on protecting group strategies to achieve regioselectivity. For instance, after selective protection of other amino and hydroxyl groups, a specific functional group can be targeted for alkylation using alkyl halides or other electrophiles.
Arylation: The introduction of aryl groups can enhance the binding affinity of neamine derivatives to their RNA targets through π-π stacking interactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the regioselective N-arylation of a specifically protected neamine derivative. This allows for the introduction of a wide range of aromatic and heteroaromatic moieties.
| Reaction Type | Reagents and Conditions | Outcome |
| N-Alkylation | Chemoenzymatic: Transaminase followed by reductive amination.Chemical: Alkyl halides with a protected neamine substrate. | Introduction of alkyl chains at specific amino groups. |
| N-Arylation | Palladium catalyst, phosphine (B1218219) ligand, base, aryl halide. | Formation of a C-N bond to introduce an aryl substituent. |
Glycosylation and Pseudotrisaccharide Formation
A key strategy in the development of new aminoglycoside antibiotics is the glycosylation of the neamine core to form pseudotrisaccharides.
The hydroxyl groups of neamine, particularly at the 5- and 6-positions of the 2-deoxystreptamine (B1221613) ring, are common sites for glycosylation. Regioselective glycosylation requires sophisticated protecting group strategies to differentiate between the various hydroxyl groups. For example, the use of temporary silyl (B83357) or benzyl (B1604629) protecting groups can allow for the selective glycosylation of a specific hydroxyl group. Glycosyl donors, such as thioglycosides or trichloroacetimidates, are activated in the presence of a promoter to react with the free hydroxyl group on the neamine acceptor, forming a new glycosidic bond. This approach allows for the synthesis of novel pseudotrisaccharides with altered sugar moieties, leading to derivatives with potentially improved antibacterial activity or reduced toxicity.
Design and Synthesis of Advanced this compound Derivatives
The culmination of these synthetic strategies is the rational design and synthesis of advanced neamine derivatives with tailored properties. By combining various functionalization techniques, researchers can create libraries of compounds for biological screening. For example, a neamine core can be selectively acylated at one position, alkylated at another, and glycosylated at a third, leading to a highly complex and unique molecular architecture.
Methodological Advancements in this compound Synthesis
Advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for the synthesis of neamine and its derivatives. These methodologies often focus on achieving high stereo- and regioselectivity, which is crucial given the multiple similar functional groups on the neamine core.
Regioselective modification techniques are critical for controlling the site of derivatization on the neamine core. One such technique involves the regioselective introduction of a cyclic carbamate (B1207046) into per-N-Cbz (carboxybenzyl) protected neamine. researchgate.net The position and number of cyclic carbamates formed can be controlled, allowing for selective modification at the N-1 or N-6' amino groups through a subsequent ring-opening reaction with amines. researchgate.net Another advanced method is the regioselective glycosylation of the neamine core. This allows for the introduction of a sugar unit at either the O5 or O6 position with excellent selectivity and yield, providing a facile route to kanamycin (B1662678) B related analogues. nih.gov These methodological advancements are crucial for the rational design and synthesis of new neamine derivatives with improved properties.
Structural Characterization and Conformational Analysis
Spectroscopic Investigations of Neamine (B104775) Disulfate Salt and its Derivatives
Spectroscopic methods are powerful tools for probing the structural features and conformational states of neamine disulfate salt. Techniques such as NMR, mass spectrometry, and infrared spectrophotometry offer complementary information regarding atomic connectivity, molecular weight, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the solution structure and conformational dynamics of neamine. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, provide detailed insights into the molecule's atomic arrangement and its behavior under varying conditions, such as pH. nih.gov
Table 1: pKa Values of Neamine Amino Groups Determined by NMR Spectroscopy
| Amino Group Position | pKa Value (from Andac et al., 2011) nih.gov | pKa Value (from L-H. Zhai et al., 2021) nih.gov |
|---|---|---|
| N-3 (Ring II) | 6.44 ± 0.13 | 6.51 |
| N-2' (Ring I) | 7.23 ± 0.09 | 7.11 |
| N-1 (Ring II) | 7.77 ± 0.19 | 7.60 |
This table presents the acid dissociation constants (pKa) for the four primary amino groups of neamine as determined by two separate NMR titration studies.
Conformational analysis using NMR and molecular dynamics has shown that the solution structure of neamine is pH-dependent. At acidic pH (e.g., pD 3.3 and 6.5), neamine predominantly exists as a single conformer. nih.gov However, at physiological pH (pD 7.4), multiple conformers are detected, existing in slow exchange on the NMR timescale. nih.govresearchgate.net The major form is the primary (P-state) conformer, with a secondary (S-state) and a minor tertiary (T-state) also present. nih.gov These conformers differ in the puckering of the sugar rings and the geometry around the glycosidic bond, which can have significant implications for how the molecule binds to its biological targets. nih.gov
Mass spectrometry is an essential analytical technique used to confirm the molecular weight of this compound and to analyze its structure through fragmentation patterns. High-resolution mass spectrometry provides a precise mass measurement, which can be used to verify the elemental composition of the molecule. For this compound (C₁₂H₃₀N₄O₁₄S₂), the expected molecular weight is 518.5 g/mol , a value that can be precisely confirmed by MS.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion followed by collision-induced dissociation (CAD) to generate characteristic fragment ions. Analysis of these fragments helps in sequencing the sugar rings and confirming the connectivity of the neamine core. For instance, cleavage of the glycosidic bond is a common fragmentation pathway, resulting in ions corresponding to the individual 2-deoxystreptamine (B1221613) (Ring II) and neosamine (Ring I) components. While detailed fragmentation studies specific to the disulfate salt are not extensively published, the principles are well-established for aminoglycosides. Native top-down mass spectrometry has also been utilized to study the binding of related aminoglycosides to RNA targets, providing information on binding stoichiometry and location. acs.org
Infrared (IR) spectrophotometry is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by absorptions from its multiple hydroxyl (-OH), amine (-NH₂), and sulfate (B86663) (-SO₄²⁻) groups.
The presence of hydroxyl and amine groups leads to strong, broad absorption bands in the high-frequency region of the spectrum. orgchemboulder.comlibretexts.org The C-O stretching vibrations from the alcohol and ether functionalities, as well as C-N stretching from the amines, would appear in the fingerprint region. orgchemboulder.com The disulfate salt form would also exhibit characteristic strong absorption bands corresponding to the S=O stretching vibrations of the sulfate groups.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol/Amine | O-H / N-H stretch | 3200 - 3600 (broad) |
| Alkane | C-H stretch | 2850 - 3000 |
| Primary Amine | N-H bend | 1580 - 1650 |
| Sulfate | S=O stretch | 1210 - 1260 (strong) |
| Alcohol/Ether | C-O stretch | 1000 - 1300 |
This table outlines the predicted infrared absorption frequencies for the primary functional groups present in this compound based on established group frequency correlations. orgchemboulder.comlibretexts.orgresearchgate.net
X-ray Crystallography of this compound and Ligand Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules in their crystalline state. nih.gov For this compound, this technique can provide precise bond lengths, bond angles, and conformational details when co-crystallized with its biomolecular targets, such as RNA or proteins. nih.govnih.gov
The crystallization of neamine in complex with its biological targets is a critical step for structural analysis. Neamine is known to bind to specific RNA sequences, such as the decoding A site of the bacterial 16S ribosomal RNA. oup.com Obtaining high-quality crystals of these neamine-RNA complexes suitable for X-ray diffraction remains a significant challenge. doudnalab.org The process involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to induce the formation of a well-ordered crystal lattice. doudnalab.orglibretexts.org
Crystal structures of neamine (not as the disulfate salt) have been successfully obtained in complex with RNA oligonucleotides containing the ribosomal A site. oup.comresearchgate.net These studies provide a static picture of the binding event at atomic resolution. Similarly, while neamine's interactions with proteins are studied, obtaining co-crystals can be a bottleneck in structural biology efforts for any protein-ligand complex. xray.cz
Once a crystal structure of a neamine-biomolecule complex is solved, it offers a wealth of information about the binding interaction. scispace.com The electron density map reveals the precise orientation and conformation of the neamine molecule within the binding pocket of the RNA or protein. nih.gov
Analysis of these crystal structures shows that the neamine core, consisting of rings I and II, makes a series of conserved hydrogen bonds with the RNA target. oup.com For example, in the complex with the ribosomal A site, neamine's rings I and II fit snugly into a specific pocket, inducing a conformational change in the RNA where two key adenine (B156593) residues are bulged out. oup.com The structure reveals the specific hydroxyl and ammonium (B1175870) groups on neamine that act as hydrogen bond donors and acceptors, interacting with the phosphate (B84403) backbone and nucleobases of the RNA. This detailed structural information is invaluable for understanding the basis of molecular recognition and for the rational design of new derivatives with modified binding properties. oup.comnih.gov The occupancy of the binding site can also be assessed, indicating the proportion of molecules in the crystal lattice that have a ligand bound. oup.com
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools in the study of chemical compounds, providing insights into their structural characteristics, interactions, and activities. These in silico approaches complement experimental data, offering a molecular-level understanding that can guide further research and development. In the context of this compound, computational methods are pivotal for elucidating its conformational behavior and interaction mechanisms with biological targets.
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as neamine, and a macromolecule (receptor), which is often a protein or nucleic acid. nih.gov These methods are instrumental in understanding the binding modes and affinities that underpin the biological activity of compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For neamine, a key biological target is the bacterial ribosomal RNA (rRNA), specifically the A-site. Docking studies can be employed to model the interaction between neamine and this RNA target. The process involves placing the neamine molecule in various positions and orientations within the binding site of the rRNA and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode.
Illustrative Data from a Hypothetical Molecular Docking Study of Neamine with Bacterial 16S rRNA A-site:
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | G1405, C1406, A1492, A1493 |
| Hydrogen Bonds | 6 |
| Electrostatic Interactions | Significant due to the charged nature of neamine and the phosphate backbone of rRNA |
This table is illustrative and represents the type of data that would be generated from a molecular docking study.
Illustrative Data from a Hypothetical Molecular Dynamics Simulation of the Neamine-rRNA Complex:
| Simulation Parameter | Result |
| Simulation Time | 100 ns |
| RMSD of Neamine | Stable (average < 2 Å), indicating stable binding in the pocket. |
| RMSF of rRNA | Low fluctuation in the binding site residues, suggesting a rigidification of the binding pocket upon ligand binding. |
| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds identified in docking, confirming their importance for binding. |
This table is illustrative and represents the type of data that would be generated from a molecular dynamics simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
To develop a QSAR model for neamine and its derivatives, a dataset of compounds with known biological activities (e.g., antibacterial activity) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with potentially improved activity. For neamine derivatives, a QSAR model could help in designing new analogs with enhanced antibacterial potency or improved selectivity for bacterial over human rRNA, potentially reducing toxicity. researchgate.net
Illustrative Descriptors for a QSAR Model of Neamine Analogs:
| Descriptor Class | Example Descriptors |
| Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices |
| Electronic | Dipole Moment, Partial Charges on Atoms |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Steric | Molar Refractivity, van der Waals Volume |
This table is illustrative and represents the type of descriptors that would be used in a QSAR study.
The development of a robust QSAR model for neamine and its analogs could accelerate the discovery of new aminoglycoside antibiotics with improved therapeutic profiles. nih.gov
Molecular Mechanisms of Action
Ribosomal RNA (rRNA) Binding and Protein Synthesis Inhibition
Neamine's primary intracellular target is the bacterial ribosome, the cellular machinery responsible for protein synthesis. By binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, neamine (B104775) disrupts the normal process of translation, leading to the production of nonfunctional proteins and ultimately, bacterial cell death. nih.govacs.org
Neamine, consisting of a 2-deoxystreptamine (B1221613) ring (ring II) and a glycosidically linked glucopyranosyl ring (ring I), specifically binds to the aminoacyl-tRNA (A-site) of the 16S rRNA. nih.govnih.gov This binding occurs within the major groove of the A-site, a region characterized by non-canonical base pairs and a bulged nucleotide, which forms a unique binding pocket. nih.gov The neamine core is the minimal structure required for this specific binding to the A-site. nih.govnih.gov
The interaction is stabilized by a network of hydrogen bonds and electrostatic interactions between the positively charged amino groups of neamine and the negatively charged phosphate (B84403) backbone of the rRNA. acs.org Key nucleotides within the A-site, such as A1408, G1491, A1492, and A1493, are crucial for this interaction. nih.govembopress.org Specifically, neamine makes direct or water-bridged hydrogen bond contacts with the phosphate backbone of A1492 and A1493. nih.gov
Table 1: Key Interactions of Neamine with the 16S rRNA A-site
| Neamine Component | Interacting rRNA Nucleotide(s) | Type of Interaction |
|---|---|---|
| Ring I and II (Neamine Core) | A-site binding pocket | Specific binding |
| Amino Groups | Phosphate backbone of rRNA | Electrostatic interactions |
| Neamine Core | A1492 and A1493 phosphate backbone | Hydrogen bonds (direct or water-bridged) |
| Ring I | A1408 | Pseudo-base pairing |
The binding of neamine to the A-site induces a significant conformational change in the 30S ribosomal subunit. nih.govnih.gov This change mimics the conformational state that is normally adopted only when a correct (cognate) tRNA-mRNA complex is formed. nih.gov A key feature of this conformational change is the flipping out of two universally conserved adenine (B156593) residues, A1492 and A1493, from helix 44 of the 16S rRNA. nih.gov
This neamine-induced conformational change has a profound impact on the fidelity of protein synthesis. It reduces the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs. nih.govacs.org By locking the A-site in a conformation that has a higher affinity for tRNA, neamine effectively lowers the accuracy of the decoding process. acs.org This leads to codon misreading, where the ribosome incorporates incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and nonfunctional proteins. nih.govnih.gov
The conformational changes in the A-site induced by neamine directly interfere with the ribosome's ability to accurately read the messenger RNA (mRNA) codons. nih.gov The "flipping out" of adenines A1492 and A1493 is a crucial step in this process, as it explains the miscoding properties of aminoglycosides like neamine. nih.gov This altered conformation of the decoding center leads to a decrease in the dissociation rate of tRNA from the ribosome, essentially trapping the tRNA in the A-site, regardless of whether it is the correct match for the mRNA codon. acs.org This disruption of the delicate balance of tRNA selection and rejection is a primary contributor to the bactericidal activity of neamine. chapman.edu
Bacterial Membrane Interactions and Disruption
In addition to inhibiting protein synthesis, certain derivatives of neamine have been shown to interact with and disrupt the integrity of bacterial cell membranes. This mechanism is particularly relevant for amphiphilic neamine derivatives, which possess both hydrophilic (the neamine core) and hydrophobic (appended alkyl or aryl groups) moieties. asm.orgnih.gov
Amphiphilic neamine derivatives can permeabilize both the outer and inner membranes of bacteria. asm.orgnih.gov The positively charged neamine core is thought to interact with negatively charged components of the bacterial membranes, such as lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and teichoic acids in Gram-positive bacteria. asm.orgnih.gov This initial electrostatic interaction is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer, leading to a disruption of the membrane's structure. nih.govresearchgate.net
Studies have shown that these derivatives increase the permeability of the bacterial membranes to small molecules, as demonstrated by the uptake of fluorescent probes like NPN (1-N-phenylnaphthylamine) and propidium (B1200493) iodide. nih.govsemanticscholar.org This increased permeability compromises the barrier function of the cell membrane, leading to leakage of essential cytoplasmic contents. umich.edubohrium.com
Table 2: Effects of an Amphiphilic Neamine Derivative (3',6-dinonyl neamine) on Bacterial Membrane Permeability
| Membrane | Probe Used | Observation | Reference |
|---|---|---|---|
| Outer Membrane | NPN | Increased fluorescence, indicating uptake into the hydrophobic core | nih.gov |
| Inner Membrane | Propidium Iodide | Increased fluorescence, indicating entry and binding to nucleic acids | nih.govnih.gov |
The disruption of the bacterial membrane by amphiphilic neamine derivatives also leads to membrane depolarization. nih.govresearchgate.net The membrane potential is crucial for many essential cellular processes, including ATP synthesis and active transport. By disrupting the ion gradients across the membrane, these compounds dissipate the membrane potential. nih.govnih.gov This depolarization is a critical event that further compromises the cell's integrity and viability. The ability of these compounds to cause membrane depolarization has been demonstrated using potential-sensitive fluorescent dyes like DiSC3(5). nih.govresearchgate.net The combined effects of membrane permeabilization and depolarization ultimately lead to a loss of cellular integrity and bacterial cell death. bohrium.comacs.org
Interaction with Lipopolysaccharide (LPS)
The interaction of neamine with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a key aspect of its antimicrobial activity, particularly for its chemically modified derivatives. While the unmodified neamine core shows only a slight capacity to bind to the lipid A region of LPS, amphiphilic derivatives of neamine demonstrate a potent and cooperative binding to LPS. nih.gov
By grafting hydrophobic side chains onto the neamine scaffold, researchers have significantly enhanced its ability to interact with and disrupt the bacterial outer membrane. These amphiphilic derivatives have been shown to increase outer membrane permeability, a crucial step in allowing the compound to reach its intracellular targets or to destabilize the membrane sufficiently to cause cell death. nih.govnih.gov This mechanism is distinct from the classical aminoglycoside action of inhibiting protein synthesis. nih.gov
Studies using fluorescent probe displacement methods have quantified this interaction. For instance, a 3',6-dinonyl neamine derivative (3',6-diNn) was able to displace 94% of a probe bound to the lipid A region of LPS, indicating a very strong interaction. nih.gov This binding is believed to cause changes in the cross-bridging of LPS molecules and create disorder within the hydrophobic core of the bacterial membrane. nih.gov The length and structure of the added alkyl chains are critical, with long, linear chains like nonyl groups optimizing the binding to LPS and the subsequent permeabilization of the outer membrane. nih.gov This enhanced interaction with LPS allows these derivatives to be effective against resistant strains of bacteria, such as P. aeruginosa. nih.gov
| Neamine Derivative | Modification | LPS Interaction Finding | Reference |
|---|---|---|---|
| Neamine (unmodified) | None | Low capacity to bind LPS in the lipid A region (<5% probe displacement). | nih.gov |
| 3',6-dinonyl neamine (3',6-diNn) | Amphiphilic; two nonyl chains | Strong, dose-dependent binding to LPS (94% probe displacement); increases outer membrane permeability. | nih.gov |
| 3',6-di(naphthylmethyl) neamine (3',6-di2NM) | Amphiphilic; two naphthylmethyl chains | Moderate, dose-dependent binding to LPS (68% probe displacement). | nih.gov |
| 3',4',6-tri(naphthylmethyl) neamine (3',4',6-tri2NM) | Amphiphilic; three naphthylmethyl chains | Moderate, dose-dependent binding to LPS (56% probe displacement). | nih.gov |
**4.3. Angiogenin (B13778026) (ANG) Pathway Modulation
Neamine has been identified as an inhibitor of the Angiogenin (ANG) pathway. ANG is a potent inducer of blood vessel formation (angiogenesis) and plays a crucial role in the growth and progression of tumors by stimulating both new blood vessel growth and cancer cell proliferation. mdpi.com The antitumor activity of neamine is linked to its ability to interfere with the cellular actions of ANG.
A critical step for ANG to exert its proliferative effects is its translocation from the cytoplasm into the nucleus, where it stimulates ribosomal RNA (rRNA) transcription. mdpi.com Neamine is recognized as a blocker of this nuclear translocation of ANG. mdpi.comnih.gov By preventing ANG from entering the nucleus, neamine effectively halts the downstream signaling events that lead to rRNA synthesis and subsequent cell proliferation. mdpi.com This inhibition of nuclear translocation is considered a primary mechanism for neamine's anti-angiogenic and anti-cancer effects. nih.gov
By blocking the nuclear translocation of ANG, neamine effectively suppresses ANG-mediated cellular processes essential for tumor growth. mdpi.com In preclinical studies involving oral cancer cell lines, neamine treatment led to a significant decrease in tumor angiogenesis. mdpi.com This was accompanied by a reduction in the number of cancer cells positive for angiogenin and proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. mdpi.com
Neamine's inhibitory effects can be cell-type specific. For example, it was found to completely inhibit the proliferation of HSC-2 oral cancer cells in vitro, while having a more modest effect on SAS oral cancer cells. mdpi.com Despite this variability in direct anti-proliferative action, neamine effectively inhibited the growth of both HSC-2 and SAS cell xenografts in animal models, primarily through the inhibition of tumor angiogenesis. mdpi.com
| Cell Line | Organism | Cancer Type | Effect of Neamine | Reference |
|---|---|---|---|---|
| HSC-2 | Human | Oral Squamous Cell Carcinoma | Complete inhibition of proliferation in vitro; significant inhibition of xenograft tumor growth. | mdpi.com |
| SAS | Human | Oral Squamous Cell Carcinoma | Partial (30%) inhibition of proliferation in vitro; significant inhibition of xenograft tumor growth. | mdpi.com |
Other Proposed Mechanistic Pathways
Beyond its interactions with LPS and the ANG pathway, research on neamine and its parent compound, neomycin, suggests other potential mechanisms of action involving calcium signaling and broader metabolic functions.
While neamine itself has not been extensively characterized as a classical calcium channel blocker, studies on the closely related aminoglycoside neomycin reveal significant effects on cellular calcium signaling. Neomycin has been shown to mimic the effects of high extracellular calcium concentrations, suggesting it acts as an agonist of the extracellular calcium-sensing receptor (CaR). nih.govnih.govmanchester.ac.uk Activation of this receptor by neomycin can lead to a transient increase in the cytosolic calcium concentration by mobilizing calcium from intracellular stores. nih.govresearchgate.net
Furthermore, neomycin can selectively inhibit certain types of voltage-activated calcium channels. At therapeutically relevant concentrations, neomycin preferentially blocks P-type Ca2+ channels, which are involved in processes like neurotransmitter release. researchgate.net This is distinct from the activity of classical calcium antagonists used in cardiovascular medicine, which typically target L-type channels. wikipedia.orgnih.govmayoclinic.org The ability of neomycin to modulate intracellular calcium levels and inhibit specific calcium channels represents a distinct mechanistic pathway that could contribute to its biological effects. researchgate.net
Neamine and its derivatives can modulate cellular metabolic processes through mechanisms that extend beyond the inhibition of protein synthesis. As discussed, the interaction of amphiphilic neamine derivatives with the outer membranes of Gram-negative bacteria is a significant mode of action. nih.govnih.gov By binding to LPS and cardiolipin (B10847521), these compounds permeabilize and depolarize the bacterial membranes. nih.gov This disruption of membrane integrity interferes with fundamental metabolic processes that rely on maintaining a stable membrane potential, such as ATP synthesis and ion transport, ultimately contributing to bacterial cell death. nih.gov This represents a direct impact on cellular energy homeostasis.
Additionally, neamine itself is a key intermediate in the biosynthesis of neomycin within the producing organism, Streptomyces fradiae, highlighting its role within specific metabolic pathways. nih.gov While the broader effects of neamine on the metabolic reprogramming of mammalian or target bacterial cells are not fully elucidated, its ability to disrupt membrane-dependent energy processes presents a clear mechanism of metabolic modulation. nih.govnih.govmdpi.com
Antimicrobial Activity and Spectrum in in Vitro and in Vivo Models Non Human
Evaluation of Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria
Neamine (B104775) itself is a structural moiety of neomycin, an antibiotic known for its activity against both Gram-positive and Gram-negative organisms. ucl.ac.bemdpi.com Research has focused on creating amphiphilic derivatives of neamine to enhance its antibacterial effects, resulting in compounds with broad-spectrum activity. nih.gov These synthetic derivatives have shown effectiveness against a range of susceptible and resistant Gram-positive and Gram-negative bacteria. nih.govnih.gov Specifically, amphiphilic 3',6-dialkyl derivatives of neamine have been identified as broad-spectrum agents that target bacterial membranes. nih.gov The addition of lipophilic groups to the neamine core is a strategy designed to generate potent antibacterial agents with improved activity against various bacterial strains, including resistant ones. nih.gov For example, the derivative 3′,6-dinonyl neamine has been investigated for its mechanism of action against both Gram-negative bacteria like Pseudomonas aeruginosa and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov
Determination of Minimal Inhibitory Concentrations (MIC) in Various Bacterial Strains
The minimal inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium, is a key measure of antibacterial potency. nih.govmdpi.com For neamine derivatives, MIC values have been established against several clinically relevant bacteria. While the parent neamine compound was found to be inactive, its amphiphilic derivatives have shown notable activity. researchgate.net For instance, a series of these derivatives were active against clinical colistin-resistant strains of P. aeruginosa with MICs ranging from approximately 2 to 8 μg/ml. researchgate.net The 3′,6-dinonyl neamine derivative, in particular, has been highlighted as one of the most promising candidates due to its broad-spectrum activity.
Minimal Inhibitory Concentrations (MIC) of Neamine Derivatives against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (μg/ml) | Reference |
|---|---|---|---|
| 3′,6-diNn (3′,6-dinonyl neamine) | Pseudomonas aeruginosa (Colistin-Resistant Strains) | ~2 - 8 | researchgate.net |
| 3′,6-di2NP | Pseudomonas aeruginosa ATCC 27853 | 4 - 8 | researchgate.net |
| 3′,6-di2NB | Pseudomonas aeruginosa ATCC 27853 | 4 - 8 | researchgate.net |
| 3′,6-dinonyl neamine | Class B β-lactamase-producing strains | 1 - 2 | |
| 3′,6-di(dimethyloctyl) neamine | Class B β-lactamase-producing strains | 1 - 2 | |
| 3′,6-dinonyl neamine | Class A β-lactamase-producing strains | 1 - 2 | |
| 3′,6-di(dimethyloctyl) neamine | Class A β-lactamase-producing strains | 1 - 2 |
Time-Kill Kinetics and Bactericidal Effects
Time-kill kinetic assays are utilized to assess the rate at which an antimicrobial agent kills a bacterial population over time. Studies on amphiphilic neamine derivatives have demonstrated their bactericidal (killing) rather than bacteriostatic (growth-inhibiting) nature. The derivative 3′,6-dinonyl neamine was shown to be bactericidal at its MIC against P. aeruginosa. researchgate.net A time-kill experiment revealed a concentration-dependent killing effect: after 2 hours of exposure, the bacterial count (CFU/ml) of P. aeruginosa ATCC 27853 was reduced by 2 logs at 1x MIC, 4 logs at 2x MIC, and 5 logs at 5x MIC. researchgate.net Further studies confirmed the bactericidal effect of 3′,6-dinonyl neamine against both methicillin-susceptible (S. aureus MSSA) and methicillin-resistant (S. aureus MRSA) strains. nih.gov
In Vitro Studies on Bacterial Cell Cycle and Morphological Changes
Investigations into the mechanism of action of neamine derivatives have revealed significant effects on bacterial morphology and cell structure. Electron microscopy of Gram-positive bacteria treated with 3′,6-dinonyl neamine showed disruption of the membrane integrity of the bacterial cell wall. nih.gov Furthermore, fluorescence microscopy demonstrated that the compound induces changes in the localization of lipids within the bacterial membrane, specifically affecting the septum region, and impairs the formation of the septum itself. nih.gov These findings suggest that the antimicrobial action is, at least in part, due to physical damage to the cell envelope and interference with the cell division process.
Studies in Non-Human Animal Models
Murine models of infection, such as those inducing peritonitis through cecal ligation and puncture (CLP) or endotoxemia via lipopolysaccharide (LPS) injection, are standard methods for evaluating the in vivo efficacy of antimicrobial agents. A review of the available scientific literature did not yield specific studies evaluating the efficacy of Neamine Disulfate Salt or its direct amphiphilic derivatives in these murine models of peritonitis or endotoxemia. Research in this area has primarily focused on other classes of antibiotics and novel therapeutic agents.
Beyond antibacterial applications, the effects of related compounds have been explored against viral pathogens in aquatic species. Cyprinid herpesvirus 2 (CyHV-2) is a pathogen that causes significant mortality in crucian carp (B13450389) (Carassius auratus gibelio). A study investigating the in vivo effects of neomycin sulfate (B86663), of which neamine is a primary component, in crucian carp found that it could inhibit the replication of CyHV-2. This suggests a potential antiviral activity for this class of compounds in specific contexts.
Combinatorial Studies with Other Antimicrobial Agents
The exploration of neamine, also known as neomycin A, in combination with other antimicrobial agents has been a subject of scientific inquiry to enhance antibacterial efficacy and address microbial resistance. cymitquimica.comacs.org Neamine is a fundamental component of the neomycin antibiotic complex. nih.gov Due to the close structural relationship, studies involving neomycin are considered highly relevant to understanding the combinatorial potential of neamine.
In vitro studies utilizing the checkerboard method have been conducted to systematically assess the interactions between neomycin and a range of other antibiotics against various bacterial strains. nih.gov The checkerboard assay is a standard laboratory technique used to determine the nature of interaction between two antimicrobial agents, which can be synergistic, additive, indifferent (neutral), or antagonistic. nih.govcreative-diagnostics.comnih.gov
One such study investigated the combination of neomycin with several antibiotics, including ampicillin (B1664943), procaine (B135) penicillin, gramicidin, bacitracin, polymyxin (B74138) B, lincomycin, oxytetracycline, and erythromycin. nih.gov The outcomes of these combinations against a panel of standard and clinical bacterial isolates revealed a predominance of additive effects, which accounted for 49% of the interactions. nih.gov Neutral effects were observed in 18% of the combinations. nih.gov True synergism was noted in 2.5% of the combinations, exclusively against standard bacterial strains. nih.gov Notably, in 26% of the tested combinations, it was not possible to calculate the Fractional Inhibitory Concentration (FIC) indexes due to the high resistance of the clinical strains to at least one of the antibiotics being tested. nih.gov
A significant finding from this research was the pronounced synergistic activity observed when neomycin was combined with peptide antibiotics. nih.gov Specifically, the combinations of neomycin with polymyxin B, gramicidin, and bacitracin demonstrated synergistic effects in five out of six instances. nih.gov In contrast, combinations of neomycin with β-lactam antibiotics such as ampicillin and procaine penicillin did not exhibit synergy against any of the bacterial strains tested. nih.gov An inhibitory effect was noted in one instance with the combination of neomycin and bacitracin against Salmonella Enteritidis. nih.gov
Further research into structurally related compounds has also highlighted the potential for synergistic interactions. For instance, studies on 5″-modified neomycin derivatives have shown significant synergistic activities when combined with other clinically used antibiotics, suggesting that modifications to the neamine core can lead to enhanced combinatorial effects. nih.govresearchgate.net
The table below summarizes the observed interactions between neomycin and other antimicrobial agents based on the available research data.
| Combined Antimicrobial Agent | Interaction with Neomycin | Bacterial Strains | Reference |
|---|---|---|---|
| Polymyxin B | Synergistic | Standard bacterial strains | nih.gov |
| Gramicidin | Synergistic | Standard bacterial strains | nih.gov |
| Bacitracin | Synergistic | Standard bacterial strains | nih.gov |
| Bacitracin | Inhibitory | Salmonella Enteritidis | nih.gov |
| Ampicillin | No Synergy | Examined standard and clinical strains | nih.gov |
| Procaine Penicillin | No Synergy | Examined standard and clinical strains | nih.gov |
| Lincomycin | Additive/Neutral | Examined standard and clinical strains | nih.gov |
| Oxytetracycline | Additive/Neutral | Examined standard and clinical strains | nih.gov |
| Erythromycin | Additive/Neutral | Examined standard and clinical strains | nih.gov |
Bacterial Resistance Mechanisms and Strategies to Overcome Resistance
Mechanisms of Resistance to Aminoglycosides and Neamine (B104775) Disulfate Salt
Bacteria employ three primary mechanisms to resist the effects of aminoglycosides: enzymatic modification of the antibiotic, active efflux of the drug from the bacterial cell, and alteration of the ribosomal target site.
The most prevalent mechanism of clinical resistance to aminoglycosides is the enzymatic modification of the drug molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes alter the structure of the aminoglycoside, which in turn reduces its affinity for the bacterial ribosome, rendering it ineffective. AMEs are broadly classified into three main families based on the type of chemical modification they catalyze.
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the acetylation of amino groups on the aminoglycoside structure, utilizing acetyl-CoA as a cofactor. A notable example is the aminoglycoside 6′-N-acetyltransferase (AAC(6′)) family, which modifies the 6'-amino group of many aminoglycosides.
Aminoglycoside Phosphotransferases (APHs): This family of enzymes inactivates aminoglycosides by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.
Aminoglycoside Adenylyltransferases (ANTs) or Nucleotidyltransferases (ADTs): These enzymes transfer an adenylyl group from ATP to a hydroxyl group on the aminoglycoside molecule.
The genes encoding these enzymes are often located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid spread among different bacterial species.
| Enzyme Class | Mechanism of Action | Target Site on Aminoglycoside |
| Aminoglycoside Acetyltransferases (AACs) | Acetylation of amino groups | e.g., 6'-amino group, 3-amino group, 2'-amino group |
| Aminoglycoside Phosphotransferases (APHs) | Phosphorylation of hydroxyl groups | e.g., 3'-hydroxyl group, 5'-hydroxyl group |
| Aminoglycoside Adenylyltransferases (ANTs) | Adenylylation of hydroxyl groups | e.g., 2''-hydroxyl group, 4'-hydroxyl group |
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role in aminoglycoside resistance.
For instance, the MexXY-OprM efflux pump in Pseudomonas aeruginosa is known to confer resistance to aminoglycosides. Overexpression of this pump leads to the efficient expulsion of these antibiotics from the bacterial cell. Similarly, the AcrD efflux pump in Escherichia coli has been identified as an aminoglycoside efflux system.
| Efflux Pump System | Organism | Substrates |
| MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides, tetracyclines, erythromycin |
| AcrD | Escherichia coli | Aminoglycosides, amphiphilic drugs |
| AdeABC | Acinetobacter baumannii | Aminoglycosides, β-lactams, fluoroquinolones |
Aminoglycosides exert their bactericidal effect by binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to mistranslation and inhibition of protein synthesis. Bacteria can develop resistance by modifying this target site, thereby preventing the antibiotic from binding.
A clinically important mechanism of target modification is the methylation of the 16S rRNA. A specific group of enzymes, known as 16S rRNA methyltransferases, adds a methyl group to a nucleotide within the aminoglycoside binding site. This modification confers high-level resistance to a broad range of aminoglycosides. For example, the ArmA (aminoglycoside resistance methyltransferase) and Rmt (ribosomal methyltransferase) enzymes methylate the N7 position of the G1405 nucleotide in the 16S rRNA, sterically hindering the binding of aminoglycosides.
While less common than enzymatic modification and ribosomal methylation, mutations in the gene encoding the 16S rRNA (rrs) can also lead to aminoglycoside resistance. These mutations alter the nucleotide sequence of the binding site, reducing the affinity of the antibiotic for its target. For example, a mutation from adenine (B156593) to guanine (B1146940) at position 1408 (A1408G) in the 16S rRNA has been associated with resistance to certain aminoglycosides. However, because bacteria often have multiple copies of the rrs gene, mutations in a single copy may not confer a high level of resistance.
Development of Neamine Disulfate Salt Derivatives Active Against Resistant Strains
The rise of aminoglycoside resistance has spurred research into the development of novel derivatives that can evade these resistance mechanisms. A key strategy involves modifying the neamine scaffold to create compounds that are poor substrates for AMEs or that have enhanced activity against resistant strains.
One approach to combat enzymatic resistance is to develop molecules that inhibit the activity of AMEs. These inhibitors could be co-administered with existing aminoglycosides to restore their efficacy.
A promising strategy in this area is the design of bi-substrate inhibitors . These molecules are designed to mimic the transition state of the enzymatic reaction, binding tightly to the active site of the AME and preventing it from modifying the aminoglycoside. For example, researchers have synthesized conjugates of neamine and adenosine, linked by a non-hydrolyzable tether, to act as inhibitors of APHs and ANTs. These bi-substrate analogs have shown competitive inhibition of these enzymes.
Another strategy involves the synthesis of amphiphilic neamine derivatives . By attaching lipophilic side chains to the neamine core, researchers have created novel compounds with broad-spectrum activity against both Gram-positive and Gram-negative resistant bacteria, including Pseudomonas aeruginosa. asm.org These derivatives, such as 3′,6-dialkyl neamine compounds, appear to have a different mode of action that may involve disruption of the bacterial membrane, thus bypassing the traditional resistance mechanisms. asm.orgnih.gov
Furthermore, rational drug design based on the crystal structures of AMEs has led to the synthesis of neamine derivatives with modifications at specific positions that are targeted by these enzymes. For instance, modifications at the 1- and 6'-positions of the neamine core have been explored to create derivatives that are not recognized by AMEs. nih.gov
| Derivative Class | Design Strategy | Target Resistance Mechanism |
| Bi-substrate Inhibitors | Covalently linking neamine to a cofactor mimic (e.g., adenosine) | Enzymatic Modification (APH, ANT) |
| Amphiphilic Derivatives | Attaching lipophilic chains to the neamine scaffold | Bypasses multiple resistance mechanisms, may target the bacterial membrane |
| Site-Specific Modifications | Altering functional groups targeted by AMEs | Enzymatic Modification (AAC, APH, ANT) |
Strategies to Restore Susceptibility in Resistant Bacteria
The rise of bacterial resistance to conventional aminoglycosides has necessitated the development of novel strategies to restore their efficacy. A primary approach has been the chemical modification of the neamine core structure to create derivatives that can bypass or overcome common resistance mechanisms, such as enzymatic modification by aminoglycoside-modifying enzymes (AMEs).
One of the most successful strategies involves the synthesis of amphiphilic neamine derivatives. nih.govfrontiersin.org By attaching lipophilic side chains to the neamine scaffold, researchers have developed a new class of compounds with altered mechanisms of action. frontiersin.org Unlike traditional aminoglycosides that primarily target the bacterial ribosome to inhibit protein synthesis, these amphiphilic versions exhibit a different mode of action. asm.orgnih.gov For instance, derivatives like 3',6-dinonyl neamine have been shown to interact with and disrupt the bacterial cell membrane. nih.govnih.gov
This shift in target is crucial for overcoming resistance. By targeting the bacterial membrane, these compounds are not susceptible to inactivation by AMEs, which are a major cause of clinical resistance to older aminoglycosides. frontiersin.org The mechanism of these amphiphilic derivatives involves binding to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria, leading to membrane depolarization, increased permeability, and ultimately, cell death. nih.govasm.orgnih.gov This membrane-centric action effectively restores antibacterial activity against strains that have developed resistance to ribosome-targeting aminoglycosides.
Furthermore, some of these modified neamine compounds demonstrate multitarget activity, interfering with several cellular processes simultaneously. nih.govbohrium.com This characteristic is advantageous as it may slow the development of future resistance, since bacteria would need to acquire multiple mutations to counteract the antibiotic's effects. bohrium.com The development of such derivatives represents a promising strategy to revitalize the therapeutic potential of the neamine class against resistant bacterial pathogens.
Evaluation of Activity against Multidrug-Resistant (MDR) Pathogens
Neamine derivatives, particularly amphiphilic analogues, have demonstrated significant in vitro activity against a broad spectrum of multidrug-resistant (MDR) pathogens, including those within the critical ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govnih.govnih.gov
Research has focused on synthesizing and evaluating various homodialkyl neamine derivatives, with the length of the alkyl chains being a critical factor for antibacterial potency. nih.gov The 3',6-dinonyl neamine and its branched isomer, 3',6-di(dimethyloctyl) neamine, have emerged as particularly promising candidates. nih.govnih.gov These compounds have shown consistently low Minimum Inhibitory Concentrations (MICs) against clinical isolates of P. aeruginosa and E. coli, including strains that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases, and are resistant to conventional aminoglycosides like gentamicin (B1671437) and tobramycin. nih.gov
Studies have shown that these amphiphilic derivatives are effective against colistin-resistant P. aeruginosa strains, with MICs often ranging from 2 to 8 µg/mL. asm.org The most active of these, 3',6-dinonyl neamine, has also been shown to be bactericidal at its MIC and can inhibit biofilm formation at twice its MIC. asm.org The activity extends to Gram-positive MDR pathogens as well. For example, 3',6-dinonyl neamine is active against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.govbohrium.com
The tables below summarize the antibacterial activity of selected neamine derivatives against various resistant bacterial strains as reported in scientific literature.
Table 1: Activity of Amphiphilic Neamine Derivatives against β-Lactamase-Producing Gram-Negative Bacteria
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| 3',6-dinonyl neamine | P. aeruginosa | VIM-2 (Class B Carbapenemase) | 1 |
| E. coli | NDM-1 (Class B Carbapenemase) | 2 | |
| P. aeruginosa | BEL-1 (Class A ESBL) | 1 | |
| P. aeruginosa | PER-1 (Class A ESBL) | 1 | |
| K. pneumoniae | OXA-48 (Class D Carbapenemase) | 2 | |
| 3',6-di(dimethyloctyl) neamine | P. aeruginosa | VIM-2 (Class B Carbapenemase) | 2 |
| E. coli | NDM-1 (Class B Carbapenemase) | 1 | |
| P. aeruginosa | BEL-1 (Class A ESBL) | 1 | |
| P. aeruginosa | PER-1 (Class A ESBL) | 2 | |
| K. pneumoniae | OXA-48 (Class D Carbapenemase) | 2 | |
| Gentamicin | P. aeruginosa | VIM-2 (Class B Carbapenemase) | >128 |
| E. coli | NDM-1 (Class B Carbapenemase) | >128 | |
| Tobramycin | P. aeruginosa | VIM-2 (Class B Carbapenemase) | >128 |
| E. coli | NDM-1 (Class B Carbapenemase) | >128 | |
| Data sourced from nih.gov |
Table 2: Activity of Amphiphilic Neamine Derivatives against Colistin-Resistant P. aeruginosa
| Compound | P. aeruginosa ATCC 27853 (Susceptible) MIC (µg/mL) | Colistin-Resistant P. aeruginosa Strains MIC (µg/mL) |
| 3',6-di-O-nonylneamine (3',6-diNn) | 4 | 2 - 8 |
| 3',6-di-O-[(2″-naphthyl)propyl]neamine (3',6-di2NP) | 8 | 4 - 8 |
| 3',6-di-O-[(2″-naphthyl)butyl]neamine (3',6-di2NB) | 8 | 4 - 8 |
| Gentamicin | 1 | >16 |
| Neamine | >64 | >64 |
| Data sourced from asm.org |
Non Antimicrobial Biological Activities and Mechanistic Investigations
Antitumor and Antiproliferative Activities
Neamine (B104775), a core component of aminoglycoside antibiotics, has demonstrated significant antitumor and antiproliferative activities in various cancer models. These effects are largely attributed to its ability to inhibit angiogenin (B13778026) (ANG), a key protein involved in angiogenesis and cell proliferation.
Research has indicated the potential of neamine in combating pancreatic cancer. Studies on AsPC-1 xenograft models have shown that neamine exhibits antitumor effects. medchemexpress.com Treatment with neamine in these models led to a reduction in the expression levels of angiogenin (ANG), Ki-67 (a marker for proliferation), and CD31 (a marker for angiogenesis) in the tumor xenografts. medchemexpress.com This suggests that neamine's antitumor activity in this context is mediated through the inhibition of both cancer cell proliferation and the formation of new blood vessels that supply the tumor. While neamine has been shown to inhibit the establishment of human tumor xenografts in both ectopic and orthotopic models for other cancers, its efficacy is linked to blocking the nuclear translocation of angiogenin. nih.govaacrjournals.org
Table 1: Effects of Neamine on AsPC-1 Pancreatic Cancer Xenograft Models
| Biomarker | Effect of Neamine Treatment | Implication |
|---|---|---|
| Angiogenin (ANG) | Reduced Expression | Inhibition of angiogenesis and cell proliferation |
| Ki-67 | Reduced Expression | Inhibition of cancer cell proliferation |
| CD31 | Reduced Expression | Inhibition of tumor angiogenesis |
Data derived from studies on AsPC-1 xenograft models. medchemexpress.com
Neamine has been shown to be effective in suppressing the growth of prostate cancer in both xenograft and spontaneous mouse models. researchgate.net In a xenograft model using PC-3 human prostate cancer cells, neamine treatment resulted in a comparative antitumor effect to cis-platinum but with lower toxicity. researchgate.net A key mechanism of action is the inhibition of angiogenin-mediated ribosomal RNA (rRNA) transcription. By blocking the nuclear translocation of angiogenin, neamine effectively halts both cell proliferation and angiogenesis, crucial processes for tumor progression. researchgate.net Immunohistochemical analysis of tumors from neamine-treated xenograft models revealed a significant reduction in the expression of angiogenin and CD31, confirming its anti-angiogenic effect. researchgate.net
Table 2: Impact of Neamine on Prostate Cancer Xenograft Models (PC-3 cells)
| Parameter | Effect of Neamine Treatment | Comparison with Cis-platinum (DDP) |
|---|---|---|
| Antitumor Effect | Comparative | Similar efficacy in tumor suppression |
| Toxicity (Weight Loss) | Lower | Less toxic than DDP |
| Angiogenin Expression | Significantly Reduced | - |
| CD31 Expression | Significantly Reduced | - |
| Ki-67 Expression | No significant difference | Similar impact on this proliferation marker |
Data from a comparative study on PC-3 xenograft models. researchgate.net
Neuroprotective Activities
Beyond its anticancer properties, neamine has demonstrated neuroprotective effects, particularly in the context of ischemic stroke. Studies in animal models of stroke have shown that neamine treatment can significantly reduce lesion volume and decrease leakage of the blood-brain barrier (BBB). This protective effect is associated with an improvement in functional outcomes after the stroke. The underlying mechanism appears to involve the modulation of neuroinflammatory pathways.
Antinociceptive Activity in Animal Models and Associated Mechanisms
Neamine has been found to possess antinociceptive (pain-relieving) properties in various rat models of pain, including phasic, incisional, and neuropathic pain. oup.com The intraspinal administration of neamine demonstrated a notable antiallodynic effect, which is the reduction of pain caused by a stimulus that does not normally provoke pain. oup.com
The mechanism behind this antinociceptive activity is linked to the presence of free amino groups in the structure of neamine, which are considered fundamental for its effect. oup.com It is suggested that neamine may act as a calcium antagonist. oup.com This was evidenced by the transitory and dose-dependent antagonism of neamine's antiallodynic effect by the intrathecal administration of calcium chloride. oup.com In comparison to morphine, neamine derivatives appear to be weaker in terms of antinociception. oup.com
Table 3: Antinociceptive Profile of Neamine in Rat Pain Models
| Pain Model | Activity of Neamine | Potency Comparison | Proposed Mechanism |
|---|---|---|---|
| Phasic Pain (Tail-flick test) | Antinociceptive | Weaker than morphine | Calcium antagonism |
| Incisional Pain | Antiallodynic | More potent than 2-deoxystreptamine (B1221613) | Calcium antagonism |
| Neuropathic Pain | Antiallodynic | More potent than 2-deoxystreptamine | Calcium antagonism |
Findings from intraspinal administration studies in rats. oup.com
Interaction with Viral RNA Targets
Neamine has been identified as a molecule that can interact with specific RNA structures within the Human Immunodeficiency Virus Type 1 (HIV-1), indicating its potential as an antiviral agent. The neamine core is a key structural motif that facilitates binding to viral RNA targets such as the Trans-Activation Response element (TAR) and the Rev Response Element (RRE).
Research has also investigated the binding of neamine to the HIV-1 dimerization initiation site (DIS), a kissing-loop complex of the viral RNA. However, in these studies, neamine showed a lower affinity for the DIS kissing-loop complex compared to other aminoglycosides like neomycin and lividomycin.
Structure Activity Relationship Sar Analysis
Correlating Chemical Modifications with Ribosomal Binding Affinity
The primary antibacterial mechanism of many aminoglycosides, including neamine (B104775), involves binding to the A-site of the 16S ribosomal RNA (rRNA) in bacteria, leading to protein synthesis inhibition. acs.org SAR studies have been instrumental in deciphering the structural requirements for this interaction.
The neamine core itself is considered a minimal scaffold necessary for binding to 16S rRNA. asm.org Modifications to this core have demonstrated varying impacts on ribosomal binding affinity. For instance, the introduction of nucleoside conjugates to the neamine moiety has been explored to enhance binding to the A-site of E. coli 16S rRNA. nih.gov In one study, a neamine-amino acid substituted nucleoside conjugate showed a 6.3-fold greater RNA binding affinity compared to the parent neamine. nih.gov This suggests that extending the molecule with moieties that can form additional interactions within the RNA binding pocket can significantly improve affinity. nih.gov
Furthermore, manipulations of the functional groups on both the 2-deoxystreptamine (B1221613) (2-DOS) ring and the sugar ring of neamine analogues have been synthesized to understand their role in rRNA binding. rsc.orgresearchgate.net Some of these novel analogues displayed comparable 16S rRNA binding affinities to neamine, while interestingly showing lower affinity for eukaryotic 18S rRNA, hinting at a potential for improved selectivity and reduced host toxicity. rsc.org
The position and nature of substituents are critical. The 6'-amino group is part of a subclass of neamine derivatives that interact with the ribosomal A site. nih.gov Alterations at this position can significantly affect ribosomal susceptibility. nih.gov
Table 1: Ribosomal Binding Affinity of Neamine Derivatives
| Derivative | Modification | Relative Binding Affinity to 16S rRNA | Reference |
|---|---|---|---|
| Neamine-Nucleoside Conjugate 5 | Addition of a nucleoside moiety | Same as neamine | nih.gov |
| Neamine-Amino Acid Nucleoside Conjugate 8 | Addition of an amino acid-substituted nucleoside | 6.3 times greater than neamine | nih.gov |
| Neamine-Amino Acid Nucleoside Conjugate 9 | Addition of an amino acid-substituted nucleoside | 4.8 times greater than neamine | nih.gov |
Elucidating Structural Determinants for Membrane Disruption
Beyond ribosomal inhibition, a significant focus of neamine SAR has been on developing derivatives that target and disrupt bacterial membranes. This is a promising strategy to combat resistance mechanisms that prevent aminoglycosides from reaching their intracellular target. The key to this approach is the introduction of lipophilic moieties to the neamine core, creating amphiphilic structures. asm.orgnih.gov
The addition of hydrophobic side chains, particularly at the 3' and 6 positions of the neamine scaffold, has been shown to increase intrabacterial accumulation and efficacy, especially against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov These amphiphilic derivatives interact with the lipopolysaccharide (LPS) layer of the outer membrane, leading to increased permeability. asm.orgnih.govnih.gov
The nature and length of these hydrophobic chains are crucial determinants of membrane disruption. Studies comparing various 3',6-homodialkyl neamine derivatives have shown that the length of the alkyl chains is critical for the capacity to bind to LPS. nih.govnih.gov For example, 3',6-dinonyl neamine has been identified as a particularly potent derivative with broad-spectrum antibacterial activity, which has been linked to its ability to permeabilize and depolarize bacterial membranes through interactions with LPS and cardiolipin (B10847521). nih.govbohrium.com Grafting long and linear alkyl chains, such as nonyl groups, appears to optimize both binding to LPS and the subsequent permeabilization of the outer membrane. asm.orgnih.gov
The molecular shape induced by the hydrophobic moieties also plays a role. For instance, derivatives with naphthylalkyl groups have different effects on the fluidity of LPS micelles compared to those with linear alkyl chains, indicating that the flexibility and structure of the hydrophobic part are critical for their membrane-disrupting activity. asm.org
Table 2: Membrane Interaction of Amphiphilic Neamine Derivatives
| Derivative | Hydrophobic Modification | Key Interaction | Outcome | Reference |
|---|---|---|---|---|
| 3',6-dinonyl neamine | Two nonyl chains at 3' and 6 positions | LPS and cardiolipin binding | Membrane permeabilization and depolarization | nih.govbohrium.com |
| 3',6-di(dimethyloctyl) neamine | Two branched dimethyloctyl chains | LPS binding | High antibacterial activity | nih.govresearchgate.net |
| 3',6-diheptyl neamine | Two heptyl chains at 3' and 6 positions | LPS binding | Moderate activity | nih.gov |
| 3',6-didecyl neamine | Two decyl chains at 3' and 6 positions | LPS binding | Lower activity than dinonyl | nih.gov |
Identifying Key Pharmacophores for Angiogenin (B13778026) Inhibition
Neamine and its derivatives have also been investigated for their anti-cancer properties, specifically as inhibitors of angiogenin, a protein crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth. aacrjournals.orgnih.gov Neamine has been shown to block the nuclear translocation of angiogenin in endothelial cells, thereby inhibiting angiogenin-induced cell proliferation and angiogenesis. aacrjournals.orgnih.govnih.gov
The core neamine structure appears to be the key pharmacophore for this activity. Unlike some other aminoglycosides such as paromomycin, gentamicin (B1671437), streptomycin, kanamycin (B1662678), and amikacin, which show no effect on angiogenin-induced cell proliferation, neamine is an effective inhibitor. aacrjournals.orgnih.gov This suggests that the specific arrangement of amino and hydroxyl groups on the neamine scaffold is crucial for its interaction with the cellular machinery responsible for angiogenin's nuclear import.
While the exact binding site and interaction mode with components of the nuclear translocation pathway are not fully elucidated, the inhibitory effect is not due to the inhibition of angiogenin's ribonucleolytic activity. nih.gov Instead, it is linked to the inhibition of phospholipase C, as other inhibitors of this enzyme show similar effects. nih.govnih.gov This indicates that the pharmacophoric features of neamine responsible for angiogenin inhibition are likely those that interact with signaling pathways upstream of nuclear translocation.
Neomycin, which contains a neamine core, is also a potent inhibitor of angiogenin's nuclear translocation. aacrjournals.orgnih.gov However, due to its toxicity, the less toxic neamine is considered a more promising candidate for therapeutic development. aacrjournals.orgnih.gov
Impact of Substituent Position and Lipophilicity on Activity
The position of substituents on the neamine core has a preponderant effect on the biological activity of its derivatives. nih.govrsc.org SAR studies have demonstrated that modifications at different hydroxyl groups of the neamine scaffold lead to compounds with distinct activity profiles.
The 5-position of the neamine core has been identified as a critical site for substitution. Carbamate (B1207046) substituents at this position have a significant impact on the antibacterial activity of the derivatives. nih.gov This highlights the importance of regioselective synthesis to obtain pure isomers for evaluating their biological potential.
Lipophilicity is another critical parameter that dictates the activity of neamine derivatives, particularly those designed to target bacterial membranes. nih.gov A clear relationship has been observed between the length of alkyl chains attached to the neamine core and the antibacterial activity. nih.govnih.gov For instance, in a series of 3',6-homodialkyl neamine derivatives, the 3',6-dinonyl neamine showed optimal activity against P. aeruginosa. nih.gov Shorter (diheptyl, dioctyl) or longer (didecyl, diundecyl) alkyl chains resulted in reduced efficacy. nih.gov This suggests that an optimal level of lipophilicity is required for effective interaction with and disruption of the bacterial membrane.
The calculated partition coefficient (cLogP) is often used as a measure of lipophilicity. While a certain degree of lipophilicity is necessary to enhance membrane interaction, excessive lipophilicity can lead to increased cytotoxicity. nih.gov Therefore, balancing lipophilicity is a key aspect of designing effective and safe amphiphilic neamine derivatives.
Table 3: Effect of Alkyl Chain Length on Antibacterial Activity (MIC against P. aeruginosa)
| Derivative | Alkyl Chain Length | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3',6-diheptyl neamine | C7 | 16 | nih.gov |
| 3',6-dioctyl neamine | C8 | Not specified, but higher than C9 | nih.gov |
| 3',6-dinonyl neamine | C9 | 1-2 | nih.govresearchgate.net |
| 3',6-didecyl neamine | C10 | Not specified, but higher than C9 | nih.gov |
Rational Design Based on SAR Insights for Improved Potency and Selectivity
The wealth of information gathered from SAR studies provides a solid foundation for the rational design of new neamine derivatives with enhanced therapeutic properties. acs.org The goal is to improve potency against target pathogens or cells while increasing selectivity to minimize off-target effects and toxicity.
For antibacterial agents, a key strategy is the continued exploration of amphiphilic neamine derivatives. By fine-tuning the length, branching, and chemical nature of the lipophilic substituents, it is possible to optimize the interaction with bacterial membranes, leading to improved bactericidal activity, especially against resistant strains. asm.orgnih.gov The insights into the optimal lipophilicity for membrane disruption can guide the synthesis of new compounds with a better therapeutic index.
In the context of ribosomal targeting, SAR data can inform the design of derivatives that bind more tightly and specifically to the bacterial 16S rRNA A-site over the eukaryotic 18S rRNA. rsc.org This could involve creating hybrid molecules that combine the neamine scaffold with other moieties known to interact with specific pockets of the ribosomal RNA, potentially leading to antibiotics with novel mechanisms of action or the ability to overcome existing resistance mechanisms. nih.gov
For angiogenin inhibition, the focus is on modifying the neamine core to enhance its ability to block nuclear translocation without increasing toxicity. This could involve the synthesis of derivatives with altered stereochemistry or the addition of small functional groups that improve binding to the target proteins in the translocation pathway.
Ultimately, the rational design of neamine-based compounds relies on an iterative process of design, synthesis, and biological evaluation, with each cycle informed by the ever-growing body of SAR data. This approach holds the promise of developing new generations of neamine derivatives tailored for specific therapeutic applications with improved efficacy and safety profiles.
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, HPAEC-IPAD)
Chromatographic methods are fundamental for the separation and quantification of neamine (B104775) from related compounds and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of neamine. However, because neamine lacks a strong chromophore, direct UV detection is challenging. nih.gov To overcome this, pre-column derivatization is often employed. Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and 2-naphthalenesulfonyl chloride (NSCl) react with the primary amine groups of neamine, attaching a UV-active moiety. nih.govnih.gov This allows for sensitive detection and quantification. nih.govnih.gov For instance, a normal-phase HPLC method has been developed to separate and quantify neamine B and C after derivatization with DNFB, achieving a sensitivity of about 1 ng of neamine base per injection when monitored at 350 nm. nih.gov Similarly, derivatization with NSCl allows for isocratic separation on a normal-phase silica (B1680970) column with detection at 254 nm. nih.gov Hydrophilic Interaction Chromatography (HILIC) has also emerged as a suitable alternative for the separation of highly polar aminoglycosides like neamine, often coupled with mass spectrometry.
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAEC-IPAD): This technique offers a significant advantage for the analysis of neamine and other aminoglycosides as it does not require derivatization. nih.gov HPAEC separates compounds based on their interaction with a strong anion-exchange column, and IPAD provides direct, sensitive detection of molecules like aminoglycosides that can be oxidized at the surface of a gold electrode. nih.govchromatographytoday.com A method using a strong anion-exchange column with a weak potassium hydroxide (B78521) eluent has been shown to effectively separate neamine (also known as neomycin A) from neomycin B and other major impurities. nih.gov This approach is noted for its ruggedness and good long-term stability, making it suitable for identity, assay, and purity testing of neomycin sulfate (B86663) and its components. nih.gov
Table 1: Comparison of Chromatographic Techniques for Neamine Analysis
| Technique | Principle | Detection Method | Derivatization Required | Key Advantages | Reference |
|---|---|---|---|---|---|
| Normal-Phase HPLC | Separation based on polarity using a polar stationary phase and non-polar mobile phase. | UV-Vis Spectrophotometry | Yes (e.g., with DNFB, NSCl) | High sensitivity after derivatization; established methods. | nih.govnih.gov |
| HILIC | Separation of polar compounds using a polar stationary phase and a partially aqueous mobile phase. | Mass Spectrometry (MS) | No | Good retention of highly polar analytes; compatible with MS. | |
| HPAEC-IPAD | Separation based on ion exchange with a strong anion-exchange resin at high pH. | Integrated Pulsed Amperometric Detection (IPAD) | No | High sensitivity and direct detection without derivatization; robust and stable. | nih.gov |
Mass Spectrometry-Based Approaches for Molecular Interactions and Derivatization Analysis (e.g., SAR by MS)
Mass spectrometry (MS) is a powerful tool for the structural characterization of neamine and its derivatives, as well as for studying its non-covalent interactions with biological targets.
Derivatization Analysis: MS is crucial for confirming the success and specificity of derivatization reactions used in HPLC analysis. For example, mass spectrometric data has been used to confirm that derivatization of neomycin with 2-naphthalenesulfonyl chloride occurs at all six of its primary amine groups. nih.gov This level of detail is essential for validating analytical methods and understanding the chemical properties of the derivatized molecule. The fragmentation patterns observed in tandem MS (MS/MS) provide structural information, confirming the identity of the derivatized analyte. nih.gov
Structure-Activity Relationship by Mass Spectrometry (SAR by MS): This approach uses MS to screen for and characterize the binding of small molecules to a biological target. While specific "SAR by MS" studies on neamine disulfate salt are not extensively detailed, the principle involves incubating neamine or its derivatives with a target macromolecule (like a protein or RNA) and using techniques like electrospray ionization (ESI)-MS to detect the formation of non-covalent complexes. By analyzing a library of neamine derivatives, researchers can correlate structural modifications with binding affinity, thus elucidating structure-activity relationships. This methodology is invaluable in drug discovery for identifying which chemical moieties on the neamine scaffold are critical for target interaction. nih.gov The interaction of amphiphilic neamine derivatives with lipopolysaccharides (LPS), a key component of the outer membrane of Gram-negative bacteria, has been studied, indicating that MS can be a tool to probe such molecular interactions. asm.orgmdpi.com
Biophysical Methods for Ligand-Target Binding Studies (e.g., Microcalorimetry, Fluorescence Displacement Assays)
Biophysical techniques provide quantitative data on the thermodynamics and kinetics of neamine binding to its biological targets.
Microcalorimetry: Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the heat changes associated with binding events. upenn.edunih.gov It allows for the determination of key thermodynamic parameters, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. nih.gov For example, ITC has been used to study the binding of the related aminoglycoside neomycin B to the aminoglycoside phosphotransferase(3')-IIIa enzyme, revealing how pH and protonation states of both the ligand and the enzyme influence the binding thermodynamics. acs.org This type of analysis is directly applicable to this compound to characterize its interactions with RNA targets, such as the bacterial 16S rRNA A-site, or with resistance-conferring enzymes.
Fluorescence Displacement Assays: These assays are commonly used to determine the binding affinity of a ligand for a target. The principle involves a fluorescent probe that is known to bind to the target of interest. When neamine is introduced, it can displace the fluorescent probe if it binds to the same site, leading to a change in the fluorescence signal. This change can be monitored to calculate the binding affinity of neamine. A similar principle was used to demonstrate that 3',6-dinonyl neamine interacts with lipoteichoic acids (LTA) in Gram-positive bacteria by measuring the displacement of a fluorescently labeled cadaverine (B124047) derivative (BODIPY™-TR cadaverine). nih.gov This technique provides a sensitive and often high-throughput method for screening and characterizing ligand-target binding. bohrium.com
Table 2: Biophysical Methods for Neamine Binding Analysis
| Method | Principle | Parameters Determined | Key Advantages | Reference |
|---|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding interaction. | Binding Affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction; label-free. | nih.govacs.org |
| Fluorescence Displacement Assay | Measures the displacement of a fluorescent probe from a target by a competing ligand. | Binding Affinity (Ki or IC50) | High sensitivity; suitable for high-throughput screening. | nih.govbohrium.com |
Techniques for Investigating Membrane Permeabilization and Depolarization
A key aspect of the activity of certain neamine derivatives is their ability to disrupt bacterial membranes. nih.gov Various techniques are employed to investigate these effects.
Membrane Permeabilization Assays: The integrity of the bacterial outer and inner membranes can be assessed using fluorescent probes that are normally membrane-impermeable. Propidium (B1200493) iodide (PI) is a common probe that fluoresces upon binding to nucleic acids but can only enter cells with compromised membranes. nih.gov An increase in PI fluorescence in a bacterial suspension upon addition of a neamine derivative indicates membrane permeabilization. nih.govbohrium.com This method has been used to show that amphiphilic neamine derivatives can permeabilize the membranes of bacteria like P. aeruginosa. nih.gov
Membrane Depolarization Assays: The bacterial membrane potential is crucial for cellular functions, and its disruption is a hallmark of membrane-active agents. The fluorescent probe DiSC3(5) is a potentiometric dye that accumulates on hyperpolarized membranes, leading to self-quenching of its fluorescence. nih.gov When a compound causes membrane depolarization, the probe is released into the medium, resulting in an increase in fluorescence. This technique has been utilized to demonstrate that 3',6-dinonyl neamine enhances membrane depolarization in Gram-positive bacteria such as S. aureus and B. subtilis. nih.govbohrium.com These assays are critical for elucidating the mechanism of action of novel amphiphilic neamine derivatives that target bacterial membranes rather than the ribosome. asm.org
Emerging Applications and Future Research Perspectives
Neamine (B104775) Disulfate Salt as a Lead Compound for Novel Therapeutics
The unique chemical architecture of neamine makes it an optimal starting point for semi-synthetic modifications, enabling the development of compounds with enhanced efficacy and novel biological activities. caymanchem.com
Neamine constitutes the minimal structural scaffold necessary for the binding of aminoglycosides to the 16S rRNA, the primary target of this antibiotic class. polysciences.com This has made it a foundational core for designing new aminoglycoside antibiotics. oup.com Researchers have synthesized a variety of neamine derivatives with modifications aimed at improving antibacterial potency and overcoming resistance.
One prominent strategy involves the creation of amphiphilic neamine derivatives . By attaching hydrophobic side chains (such as linear alkyl chains) to the hydrophilic neamine core, scientists have developed compounds that show a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and Escherichia coli. mdpi.comnih.gov Unlike conventional aminoglycosides that inhibit protein synthesis, these amphiphilic derivatives primarily target bacterial membranes, leading to permeabilization and cell death. mdpi.com For example, 3',6-dinonyl neamine has been identified as a particularly promising candidate due to its potent broad-spectrum activity and minimal induction of drug resistance. mdpi.comnih.gov
Another approach focuses on creating conjugates to enhance specificity. Neamine has been conjugated with molecules like peptide nucleic acids (PNA), amino acids, and nucleotides to improve targeting of specific RNA sequences, such as those found in HIV. nih.gov These next-generation compounds aim to increase binding specificity and, in some cases, introduce RNA cleavage capabilities. nih.gov
Table 1: Selected Next-Generation Neamine-Based Aminoglycosides and Their Properties
| Derivative Type | Target/Mechanism | Key Findings | Reference(s) |
|---|---|---|---|
| Amphiphilic Derivatives (e.g., 3',6-dinonyl neamine) | Bacterial Membranes (LPS, Cardiolipin) | Broad-spectrum activity against resistant strains (P. aeruginosa); minimal resistance development; alters membrane permeability. | polysciences.com, mdpi.com |
| PNA Conjugates | Specific RNA sequences (e.g., HIV TAR RNA) | Enhanced binding specificity to RNA targets; potential for RNA cleavage and inhibition of viral proliferation. | nih.gov |
| Amino Acid/Nucleotide Conjugates | Specific RNA sequences (e.g., HIV TAR/RRE RNA) | Higher inhibitory activity for RNA-protein interactions compared to neamine alone. | nih.gov |
The biological activities of neamine and its derivatives extend beyond antibacterial effects, showing promise in several non-antibiotic fields.
Oncology: Neamine has demonstrated significant antitumor activity by inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth. It effectively blocks the nuclear translocation of angiogenin (B13778026), a key protein in angiogenesis, thereby inhibiting both endothelial cell proliferation and tumor cell proliferation. researchgate.net In animal models, neamine treatment inhibited the growth of human tumor xenografts, including oral, pancreatic, and prostate cancers, by reducing tumor angiogenesis and proliferation. escholarship.org These findings suggest neamine could be a lead compound for developing novel cancer therapies that combine antiangiogenic and direct chemotherapeutic effects.
Neurological Disorders: Research has highlighted the neuroprotective potential of neamine. In a study on type 1 diabetic rats subjected to stroke, neamine treatment significantly reduced blood-brain barrier leakage, decreased lesion volume, and improved functional outcomes. google.com The protective mechanism may involve the inhibition of neuroinflammatory factors. google.com Furthermore, synthetic pseudodisaccharides structurally related to neamine have been developed as potential treatments for Ménière's disease. These derivatives selectively damage vestibular tissues to control debilitating vertigo without causing the hearing loss associated with traditional aminoglycoside treatments. acs.org
Pain Management: Neamine has shown direct antinociceptive (pain-relieving) activity. Intraspinal administration of neamine in rat models was effective at reducing phasic, incisional, and neuropathic pain. oup.com The presence of its amino groups is crucial for this effect, which is thought to be mediated through a calcium antagonist mechanism. oup.com This discovery positions neamine derivatives as potential non-opioid alternatives for managing chronic and post-surgical pain. oup.com
Design Principles for Overcoming Antimicrobial Resistance
The primary mechanism of clinical resistance to aminoglycosides is their modification and inactivation by aminoglycoside-modifying enzymes (AMEs). nih.gov A major focus of neamine-based drug design is to create molecules that can evade these enzymes or possess alternative mechanisms of action.
Key design principles include:
Steric Hindrance: Introducing bulky chemical groups at or near the sites of enzymatic modification can prevent AMEs from binding to the antibiotic. For example, attaching a 4-amino-2-hydroxybutyryl (AHB) group to position 1 of the neamine core, mimicking a feature of amikacin, imparts resistance to several AMEs.
Target Switching: As seen with amphiphilic derivatives, modifying neamine with long alkyl chains shifts its primary target from the intracellular ribosome to the bacterial membranes. mdpi.com Since this mechanism bypasses the ribosomal target that resistance mutations often affect and does not rely on intracellular accumulation susceptible to efflux pumps, it is effective against many resistant strains. mdpi.comnih.gov These derivatives interact with lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane integrity. mdpi.com
Functional Group Manipulation: Synthesizing neamine analogues with altered configurations of their functional groups (hydroxyl and amino groups) can impact their binding affinity to bacterial rRNA versus human rRNA. rsc.org The goal is to design compounds that maintain strong binding to the bacterial target while having lower affinity for mammalian ribosomes, potentially reducing toxicity. rsc.org
Table 2: Design Strategies to Overcome Aminoglycoside Resistance with Neamine Derivatives
| Design Principle | Example Modification | Mechanism of Overcoming Resistance | Target Pathogens | Reference(s) |
|---|---|---|---|---|
| Steric Hindrance | Addition of an AHB group at position 1 and aliphatic amines at position 6. | Evades modification by AMEs such as APH(3')-I and AAC(6'). | Resistant bacterial strains | |
| Target Switching | Grafting of long, linear alkyl chains (e.g., nonyl) at the 3' and 6 positions. | Bypasses ribosomal targets by disrupting bacterial outer and inner membranes via LPS and cardiolipin (B10847521) interaction. | P. aeruginosa, E. coli, ESKAPE pathogens | mdpi.com |
| Functional Group Manipulation | Stereo- and regio-selective changes to amine and hydroxyl groups on the 2-DOS ring. | Optimizes binding to bacterial 16S rRNA while potentially reducing binding to human 18S rRNA (lower toxicity). | Broad-spectrum bacteria | rsc.org, |
Investigation of Host-Pathogen Interactions and Immunomodulatory Effects
While direct immunomodulatory effects of neamine on the host are not yet well-documented, research into amphiphilic neamine derivatives provides insight into their interaction with pathogens at the host-pathogen interface. The outer membrane of Gram-negative bacteria, rich in LPS, is a critical line of defense against host immune factors and antibiotics.
Amphiphilic neamine derivatives have been shown to directly interact with and disrupt this barrier. mdpi.com Studies demonstrate that these molecules bind to LPS, leading to an increase in outer membrane permeability. mdpi.com This interaction can cause changes in the cross-bridging of lipopolysaccharides and disorder the hydrophobic core of the membrane. polysciences.com By compromising this key pathogenic structure, these neamine derivatives not only exert a direct bactericidal effect but also potentially make the pathogen more susceptible to other antimicrobial agents or host immune defenses. Furthermore, some derivatives have been shown to target cardiolipin microdomains within bacterial membranes, leading to their disassembly and resulting in morphological changes to the bacteria. nih.gov This represents a sophisticated interaction with key components of the pathogen's cellular machinery.
Exploration of Neamine Disulfate Salt in Bio-conjugation and Materials Science Research
The multiple reactive amine and hydroxyl groups on the neamine scaffold make it a suitable candidate for chemical conjugation and incorporation into larger molecular systems and materials.
In bioconjugation , neamine has been used as a core to attach other biologically active molecules. For instance, neamine has been conjugated with peptides, such as the antimicrobial peptide anoplin, to create hybrid compounds. acs.org These conjugates can exhibit synergistic activity, combining the properties of both molecules to more effectively target resistant bacteria. acs.org The linker used for conjugation can also be designed to be cleavable (e.g., a disulfide bond) within the bacterial cytoplasm, allowing for the targeted release of the active components. acs.org
In materials science , while direct applications are still emerging, the chemical properties of neamine suggest significant potential. As a polycationic molecule rich in amines, it could be incorporated into or coated onto polymers and other materials to create antimicrobial surfaces. polysciences.comgoogle.com This approach is used with other amine-functional polymers to prevent microbial contamination and biofilm formation on medical devices and in food packaging. nih.govnih.gov Furthermore, the ability of neamine to interact with biological molecules makes it a candidate for use in the development of nanoparticle-based drug delivery systems, potentially enhancing the targeted delivery of various therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Neamine Disulfate Salt experimentally?
- Methodological Answer : Use a combination of analytical techniques:
- Titration to quantify sulfate content via gravimetric analysis.
- UV-Vis spectroscopy to verify absorption profiles consistent with its chromophores.
- Mass spectrometry (MS) to confirm molecular weight (C₁₂H₂₆N₄O₆·2H₂O₄S, ~322.36 g/mol) and fragmentation patterns.
- Nuclear magnetic resonance (NMR) to resolve hydrogen and carbon environments, ensuring alignment with the expected structure .
Q. What are common experimental pitfalls in synthesizing this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Impurity formation : Monitor reaction intermediates using thin-layer chromatography (TLC) or HPLC.
- Incomplete sulfation : Optimize stoichiometry of sulfating agents (e.g., sulfur trioxide complexes) and reaction time.
- Crystallization issues : Adjust solvent polarity (e.g., ethanol-water mixtures) and cooling rates. Document all steps with raw data tables to ensure reproducibility .
Q. How should researchers design a protocol for synthesizing this compound via neutralization?
- Methodological Answer :
React neamine free base with sulfuric acid in a controlled molar ratio (e.g., 1:2).
Use pH titration to confirm neutralization endpoints (pH ~7 for disulfate formation).
Evaporate under reduced pressure and recrystallize from a suitable solvent (e.g., methanol-acetone).
Validate purity via elemental analysis and ion chromatography for sulfate content .
Advanced Research Questions
Q. How can computational models (e.g., molecular dynamics) predict the bioactivity of Neamine Disulfate derivatives?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations (≥10 ns) to assess ligand-RNA/protein binding stability.
- Calculate binding free energies using MM/GBSA or MM/PBSA methods, correlating results with experimental pIC₅₀ values.
- Identify critical interactions (e.g., hydrogen bonds with nucleotide bases) to guide synthetic modifications for enhanced activity .
Q. What quality control strategies ensure batch-to-batch consistency in this compound synthesis?
- Methodological Answer :
- Implement HPLC-MS to monitor peptide content and sulfate incorporation.
- Conduct Karl Fischer titration for water content analysis.
- For sensitive assays (e.g., cell-based screens), request TFA removal validation (<1% residual trifluoroacetic acid) to minimize cytotoxicity .
Q. How can researchers design experiments to investigate Neamine Disulfate’s role in antibiotic resistance mechanisms?
- Methodological Answer :
Use neomycin-resistant eukaryotic/prokaryotic cell lines (e.g., transfected with neoR genes).
Perform dose-response assays to determine minimum inhibitory concentrations (MICs).
Apply RNA footprinting or cryo-EM to study its interaction with ribosomal RNA, comparing results to computational docking models .
Q. What advanced analytical techniques optimize detection of Neamine Disulfate metabolites or impurities?
- Methodological Answer :
- High-resolution LC-MS/MS for metabolite profiling in biological matrices.
- Ion-pair chromatography to separate sulfate-containing degradation products.
- Isothermal titration calorimetry (ITC) to quantify binding affinities with target biomolecules .
Data Analysis and Reporting Guidelines
Q. How should researchers structure reports to ensure reproducibility in Neamine Disulfate studies?
- Methodological Answer :
- Include raw data tables with standard deviations and confidence intervals for replicate experiments.
- Use APA-style references for analytical protocols (e.g., USP 35–NF 30 reagent standards).
- Provide supplementary materials (e.g., crystallography files, MD simulation trajectories) in open-access repositories .
Q. What statistical methods resolve contradictions in Neamine Disulfate’s bioactivity data?
- Methodological Answer :
- Apply multivariate regression to account for covariates (e.g., pH, temperature).
- Use false discovery rate (FDR) correction for high-throughput datasets (e.g., q < 0.05).
- Perform sensitivity analyses to validate associations in subgroup cohorts (e.g., OCP users vs. non-users) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
